3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
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Overview
Description
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one.
Formation of the Final Compound: The final step involves the reaction of N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide with 1-[(thiophen-3-yl)methyl]pyrrolidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is unique due to the presence of both a thiophene ring and a pyrrolidine moiety, which are not commonly found together in similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-19(22-16-5-8-23(12-16)11-15-7-10-27-13-15)6-9-24-14-21-18-4-2-1-3-17(18)20(24)26/h1-4,7,10,13-14,16H,5-6,8-9,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQXEWUBWUUFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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